6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of a bromine atom and a nitrile group on the structure adds to the reactivity and potential applications of this compound in various chemical syntheses and pharmaceutical research.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, the synthesis of 3-bromoimidazo[1,2-a]pyridines was achieved from α-bromoketones and 2-aminopyridine under different reaction conditions, leading to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . Another approach involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic al
Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Thieno[2,3-b]pyridines and Pyrimidino[4',5'4,5]thieno[2,3-b]pyridine
Researchers have utilized derivatives of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile in the synthesis of new compounds like Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, which have potential applications in medicinal chemistry (Abdelriheem et al., 2015).
Development of Domino Cyclization/Halogenation Reactions
The compound has been used in domino cyclization/halogenation reactions, leading to the synthesis of 1,3-disubstituted 4-haloimidazo[1,2-a:4,5-c′]dipyridines, useful in various metal-catalyzed coupling reactions (Enguehard-Gueiffier et al., 2015).
Pharmaceutical Research
Synthesis of Cardiotonic Agents
A study reported the use of 6-Bromoimidazo[1,2-a]pyridine in the synthesis of 14C-labeled cardiotonic agents, indicating its utility in developing cardiovascular drugs (Yamanaka et al., 1992).
Creation of Potential Anti-Cancer and Anti-TB Agents
Research has shown its use in the palladium-catalyzed Suzuki–Miyaura borylation reactions, leading to the formation of compounds with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).
Synthesis of Fluorescent Probes
- Development of Fluorescent Probes for DNA Detection: It has been used in the synthesis of benzimidazo[1,2-a]quinolines, which can act as fluorescent probes for DNA detection, indicating its application in bioanalytical chemistry (Perin et al., 2011).
Antibacterial Research
- Synthesis of Antibacterial Compounds: Derivatives of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile have been synthesized and tested for antimicrobial activity, showing its importance in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBOEVNEUCHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621804 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
CAS RN |
474708-98-0 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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